molecular formula C7H6Br2O B082894 3,5-Dibromo-2-methylphenol CAS No. 14122-00-0

3,5-Dibromo-2-methylphenol

Cat. No. B082894
CAS RN: 14122-00-0
M. Wt: 265.93 g/mol
InChI Key: VROUTHJWEHEEAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3,5-Dibromo-2-methylphenol involves complex reactions. For instance, novel heteroquinonoid compounds, which share some structural similarities, have been synthesized by reactions involving tetracyanoethylene oxide or by Pd(0)-catalyzed substitution reactions, demonstrating the complexity and versatility of methods available for creating brominated phenolic compounds (Yui et al., 1989).

Scientific Research Applications

  • Radical Scavenging Activities : A study by Alaşalvar et al. (2014) synthesized compounds similar to 3,5-Dibromo-2-methylphenol and assessed their free radical scavenging activities. They found that these compounds, especially one of them, showed effective scavenging activities in assays like DPPH, DMPD+, and ABTS+ (Alaşalvar et al., 2014).

  • Antibacterial Properties : Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, similar in structure to 3,5-Dibromo-2-methylphenol. They discovered that these compounds exhibited moderate antibacterial activity (Xu et al., 2003).

  • Enzymatic Methylation in Bacteria : Neilson et al. (1988) studied the O-methylation of dibromophenol in bacteria, highlighting an enzymatic process significant in biodegradation (Neilson et al., 1988).

  • Electron Acceptors in Conductive Complexes : Yui et al. (1989) synthesized novel heteroquinonoid compounds, including derivatives of dibromophenols, which exhibited high electrical conductivities and could be used in conductive complexes (Yui et al., 1989).

  • Hyperbranched Polymer Synthesis : Sinananwanich et al. (2009) developed a novel synthetic method for a hyperbranched polymer using a monomer based on a dibromophenol derivative, showcasing its potential in polymer chemistry (Sinananwanich et al., 2009).

  • Chemical Synthesis Applications : Norberg et al. (2011) demonstrated a practical C-H activation/borylation/oxidation sequence using a bromophenol compound, indicating its utility in organic synthesis (Norberg et al., 2011).

  • Antioxidant Activity in Marine Algae : Li et al. (2011) isolated bromophenols from Rhodomela confervoides, showing potent antioxidant activities, suggesting their use in preventing oxidative deterioration of food (Li et al., 2011).

  • Cancer Cell Inhibition : Zhao et al. (2004) isolated bromophenol derivatives from Rhodomela confervoides and tested their activity against human cancer cell lines, although they found them mostly inactive in this context (Zhao et al., 2004).

  • Carbonic Anhydrase Inhibitory Properties : Balaydın et al. (2012) investigated a series of bromophenol derivatives, including natural products, for their inhibition of human carbonic anhydrase isozymes. They found that some compounds showed effective hCA inhibitory activity (Balaydın et al., 2012).

  • Potential Antifouling Activity : Ortlepp et al. (2008) explored the antifouling activity of sponge-derived polybrominated diphenyl ethers and synthetic analogues, finding that naturally occurring compounds showed stronger activity than commercially available analogues (Ortlepp et al., 2008).

Safety And Hazards

According to the safety data sheet, 3,5-Dibromo-2-methylphenol is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), causing serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It should be handled with appropriate safety measures, including wearing protective equipment and avoiding ingestion, skin contact, and inhalation .

properties

IUPAC Name

3,5-dibromo-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROUTHJWEHEEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400123
Record name 3,5-dibromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-methylphenol

CAS RN

14122-00-0
Record name 3,5-dibromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIBROMO-2-METHYLPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Brittain, PBD de la Mare… - Journal of the Chemical …, 1981 - pubs.rsc.org
Regiospecific protodebromination of ring-substituted bromophenols derived from 2-, 3-, or 4-methylphenol can be effected by heating them with aqueous hydrogen iodide; the synthetic …
Number of citations: 22 pubs.rsc.org
R Bolton - Annual Reports Section" B"(Organic Chemistry), 1981 - pubs.rsc.org
Calculations by ab initio methods are the basis of a discussion'of the stabilities of the isomeric CloHlo annulene systems. Similarly, ab initio modelling of substituent effects in the …
Number of citations: 2 pubs.rsc.org

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